An In-depth Technical Guide to L-Threonine Benzyl Ester Oxalate (C₁₃H₁₇NO₇)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of L-Threonine benzyl ester oxalate (C₁₃H₁₇NO₇), a key building blo...
Author: BenchChem Technical Support Team. Date: February 2026
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of L-Threonine benzyl ester oxalate (C₁₃H₁₇NO₇), a key building block in synthetic organic chemistry, particularly in the field of peptide synthesis. This document delves into the compound's fundamental physicochemical properties, provides a detailed, field-proven synthesis protocol, and offers in-depth analytical characterization. Furthermore, it explores the strategic application of this reagent in solid-phase peptide synthesis (SPPS), elucidating the rationale behind its use and providing a step-by-step protocol for its successful incorporation into a growing peptide chain. This guide is intended to be an essential resource for researchers and professionals in drug development and medicinal chemistry, offering both foundational knowledge and practical insights to leverage the full potential of this versatile compound.
Introduction: The Strategic Importance of L-Threonine Benzyl Ester Oxalate
L-Threonine, an essential amino acid, possesses a secondary hydroxyl group on its side chain, presenting a unique challenge and opportunity in chemical synthesis. The strategic protection of its carboxyl and hydroxyl functionalities is paramount for its effective use as a building block in complex molecular architectures, most notably in the synthesis of peptides and peptidomimetics. L-Threonine benzyl ester oxalate emerges as a valuable reagent in this context, offering a stable, crystalline solid that is readily handled and incorporated into synthetic workflows.
The benzyl ester serves as a robust protecting group for the carboxylic acid, preventing its unwanted participation in amide bond formation during peptide coupling reactions. The choice of a benzyl group is deliberate; it is stable to the basic conditions often employed for the removal of N-terminal protecting groups (e.g., Fmoc), yet it can be readily cleaved under specific, mild conditions, typically through catalytic hydrogenolysis. This orthogonality is a cornerstone of modern peptide synthesis strategies.
The formation of the oxalate salt is a critical aspect of this reagent's utility. The oxalate dianion forms a stable, crystalline salt with the protonated amine of the L-Threonine benzyl ester. This crystalline nature facilitates purification and improves the shelf-life and handling characteristics of the amino acid derivative, a significant advantage over the often-oily free base.
This guide will provide a detailed exploration of L-Threonine benzyl ester oxalate, from its synthesis and characterization to its practical application, empowering researchers to confidently and effectively utilize this important synthetic tool.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. The key properties of L-Threonine benzyl ester oxalate are summarized below.
Physicochemical Properties
Property
Value
Source
Chemical Formula
C₁₃H₁₇NO₇
PubChem
Molecular Weight
299.28 g/mol
PubChem
CAS Number
201274-07-9
Santa Cruz Biotechnology
Appearance
White to off-white crystalline powder
Generic Supplier Data
Melting Point
Not available for the oxalate salt. The hydrochloride salt melts at 128-132 °C.[1]
Tokyo Chemical Industry Co., Ltd.
Solubility
Soluble in polar organic solvents such as DMF and DMSO.
Generic Supplier Data
Storage
Room temperature, in a dry, well-ventilated place.
The FT-IR spectrum of L-Threonine benzyl ester oxalate is expected to exhibit characteristic absorption bands corresponding to its functional groups.
Functional Group
Expected Wavenumber (cm⁻¹)
Interpretation
O-H (hydroxyl)
~3400-3200 (broad)
Stretching vibration of the alcohol group on the threonine side chain.
N-H (ammonium)
~3200-2800 (broad)
Stretching vibrations of the protonated primary amine.
C=O (ester)
~1750-1730
Stretching vibration of the benzyl ester carbonyl group.
C=O (oxalate)
~1700-1600
Asymmetric and symmetric stretching vibrations of the carboxylate groups of the oxalate dianion.[2]
C-O (ester)
~1250-1150
Stretching vibration of the ester C-O bond.
Aromatic C=C
~1600, ~1450
Stretching vibrations of the benzene ring.
This is a predicted spectrum based on the analysis of the individual components and related compounds.[2][3]
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed structural information. The following are predicted chemical shifts for L-Threonine benzyl ester oxalate in a suitable deuterated solvent (e.g., DMSO-d₆).
¹H NMR (Predicted):
Protons
Predicted Chemical Shift (ppm)
Multiplicity
Integration
Aromatic (benzyl)
7.30-7.50
m
5H
-CH₂- (benzyl)
5.20
s
2H
α-CH
4.10-4.20
d
1H
β-CH
3.90-4.00
m
1H
γ-CH₃
1.10-1.20
d
3H
-NH₃⁺
8.00-9.00
br s
3H
-OH
4.50-5.50
br s
1H
¹³C NMR (Predicted):
Carbon
Predicted Chemical Shift (ppm)
C=O (ester)
~170
Aromatic (benzyl)
~128-136
-CH₂- (benzyl)
~66
β-CH
~67
α-CH
~58
γ-CH₃
~20
C=O (oxalate)
~160
Note: The exact chemical shifts may vary depending on the solvent and concentration.
Synthesis and Purification
The synthesis of L-Threonine benzyl ester oxalate is a two-step process: the esterification of L-Threonine with benzyl alcohol, followed by the formation of the oxalate salt. The following protocol is based on well-established methods for the synthesis of amino acid benzyl esters.
GSK5182 (CAS 201274-07-9): A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling GSK5182, a Potent Modulator of Estrogen-Related Receptor Gamma (ERRγ) GSK5182, identified by the CAS number 201274-07-9, is a highly...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling GSK5182, a Potent Modulator of Estrogen-Related Receptor Gamma (ERRγ)
GSK5182, identified by the CAS number 201274-07-9, is a highly selective and orally active inverse agonist of the orphan nuclear receptor, Estrogen-Related Receptor Gamma (ERRγ).[1] As a constitutively active transcription factor, ERRγ plays a crucial role in regulating various physiological processes, including mitochondrial metabolism and energy homeostasis.[2] GSK5182 has emerged as a critical chemical probe for elucidating the multifaceted functions of ERRγ and as a potential therapeutic agent for a range of diseases, including metabolic disorders, cancer, and inflammatory conditions.[3][4] This guide provides an in-depth analysis of GSK5182, detailing its mechanism of action, experimental protocols for its application, and a summary of its therapeutic potential.
Core Mechanism of Action: A Dual-Pronged Approach to ERRγ Inhibition
GSK5182 exerts its inhibitory effects on ERRγ through a sophisticated, dual-pronged mechanism. It not only modulates the receptor's transcriptional activity but also uniquely impacts its protein stability.
Transcriptional Repression via Conformational Change and Co-regulator Interaction
As an inverse agonist, GSK5182 binds to ERRγ and induces a significant conformational change in the receptor.[2] This structural alteration prevents the binding of coactivators, which are essential for initiating the transcription of ERRγ target genes.[2] Furthermore, GSK5182 facilitates the recruitment of the transcriptional corepressor, small heterodimer partner-interacting leucine zipper (SMILE), to the activation function 2 (AF-2) domain of ERRγ.[5][6] This action actively represses the basal transcriptional activity of the receptor.
Protein Stabilization through Inhibition of Ubiquitination
Paradoxically, while inhibiting its transcriptional function, GSK5182 leads to an increase in the overall protein levels of ERRγ.[2][6] This is achieved by inhibiting the ubiquitination of ERRγ, a cellular process that tags proteins for degradation.[2][6] Specifically, GSK5182 prevents the E3 ligase Parkin from associating with and ubiquitinating ERRγ, thereby shielding it from proteasomal degradation and extending its cellular half-life.[2] The tyrosine residue at position 326 (Y326) of ERRγ is essential for this ligand-induced stabilization.[2][6]
Caption: Diagram illustrating the dual mechanism of GSK5182 on ERRγ.
Experimental Protocols: A Guide to Utilizing GSK5182 in Research
The following protocols are foundational for investigating the effects of GSK5182 in cellular and molecular biology settings.
Cell Culture and Treatment
Cell Line Selection: Choose a cell line relevant to the research question (e.g., PLC/PRF/5 for hepatocellular carcinoma studies, primary chondrocytes for osteoarthritis research).[1][5]
Culture Conditions: Maintain cells in the appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
GSK5182 Preparation: Prepare a stock solution of GSK5182 in a suitable solvent such as DMSO.[1][4] Store the stock solution at -20°C or -80°C for long-term stability.[1]
Treatment: Treat cells with the desired concentration of GSK5182 (typically in the range of 0-20 µM) for the specified duration (e.g., 18-24 hours).[1][2] A vehicle control (DMSO) should always be included.
Luciferase Reporter Assay for Transcriptional Activity
This assay is crucial for quantifying the inverse agonist activity of GSK5182 on ERRγ.
Plasmid Transfection: Co-transfect cells (e.g., 293T) with an ERRγ expression vector and a reporter plasmid containing ERRγ response elements upstream of a luciferase gene.
GSK5182 Treatment: Following transfection, treat the cells with GSK5182 or a vehicle control for 18 hours.[2]
Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase) to account for transfection efficiency.
Immunoblotting for Protein Expression and Stability
Immunoblotting is used to assess the effect of GSK5182 on the expression levels of ERRγ and other target proteins.
Cell Lysis: After treatment with GSK5182, wash cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
Immunoblotting: Block the membrane and incubate with primary antibodies against ERRγ and other proteins of interest, followed by incubation with a corresponding HRP-conjugated secondary antibody.
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
To assess protein stability, a cycloheximide (CHX) chase assay can be performed.[2] Cells are treated with CHX to inhibit new protein synthesis, in the presence or absence of GSK5182, and ERRγ protein levels are monitored over time by immunoblotting.[2]
Ubiquitination Assay
This assay directly demonstrates the inhibitory effect of GSK5182 on ERRγ ubiquitination.
Transfection: Co-transfect cells (e.g., 293T) with expression vectors for FLAG-tagged ERRγ and HA-tagged ubiquitin.[2]
Treatment: Treat the transfected cells with GSK5182 or a vehicle control for 18 hours.[2]
Immunoprecipitation: Lyse the cells and immunoprecipitate ERRγ using an anti-FLAG antibody.
Immunoblotting: Analyze the immunoprecipitates by immunoblotting with an anti-HA antibody to detect ubiquitinated ERRγ.
A Comprehensive Technical Guide to the Physicochemical Characteristics of O-Benzyl-L-threonine Benzyl Ester Oxalate
Foreword: Contextualizing the Molecule In the landscape of pharmaceutical and biochemical research, particularly in the domain of peptide synthesis and drug development, the use of protected amino acids is a cornerstone...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Contextualizing the Molecule
In the landscape of pharmaceutical and biochemical research, particularly in the domain of peptide synthesis and drug development, the use of protected amino acids is a cornerstone of modern synthetic strategy. O-Benzyl-L-threonine benzyl ester oxalate (CAS No. 15260-11-4) represents a critical example of such a building block. Its unique structure, featuring protection on both the hydroxyl and carboxylic acid functionalities, endows it with enhanced solubility and stability, making it an invaluable intermediate for creating complex, enantiomerically pure bioactive molecules.[1] This guide provides an in-depth exploration of its core physicochemical characteristics, grounded in established analytical principles and field-proven insights for researchers, scientists, and drug development professionals. It is imperative to distinguish this compound from its analogues, such as L-threonine benzyl ester oxalate (a 1:1 salt without the O-benzyl group) and L-threonine benzyl ester hemioxalate (a 2:1 salt), to ensure precise application in synthesis. This document will focus exclusively on the O-benzyl protected variant.
Chemical Identity and Structural Rationale
The precise identification and structural understanding of a synthetic intermediate are paramount for its effective and reproducible use.
Table 1: Core Chemical Identifiers for O-Benzyl-L-threonine Benzyl Ester Oxalate
The molecular architecture of O-Benzyl-L-threonine benzyl ester oxalate is deliberately designed for synthetic utility.
L-Threonine Backbone: Provides the chiral core essential for building stereospecific peptides and pharmaceuticals.
O-Benzyl Ether: The benzyl group protecting the side-chain hydroxyl function is crucial. It prevents this nucleophilic group from participating in unwanted side reactions during peptide bond formation (e.g., acylation). Its stability under various reaction conditions, yet susceptibility to removal via catalytic hydrogenation, makes it an ideal choice.
Benzyl Ester: Protection of the C-terminus carboxyl group as a benzyl ester serves a similar purpose, preventing it from reacting out of turn. This group is also readily cleaved by hydrogenolysis, often concurrently with the O-benzyl ether, which simplifies the deprotection workflow.
Oxalate Salt: The formation of an oxalate salt serves a practical purpose. It converts the potentially oily or amorphous free base into a stable, crystalline solid.[1] This crystalline nature facilitates easier handling, purification by recrystallization, and improves shelf-life and storage stability.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physical and chemical properties is essential for process development, formulation, and quality control.
The melting point is a primary indicator of purity. The observed variance in literature values may stem from differences in residual solvent, crystalline form (polymorphism), or measurement technique. A sharp melting range is indicative of high purity.
This parameter is a critical measure of stereochemical integrity. Any deviation from this value can indicate racemization during synthesis or degradation, which is unacceptable for chiral drug development.
Solubility
Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2]
The presence of two aromatic benzyl groups significantly increases the compound's affinity for organic solvents compared to unprotected L-threonine, facilitating its use in non-aqueous reaction media common in peptide synthesis.
From an application scientist's perspective, ensuring the long-term integrity of a reagent is non-negotiable. O-Benzyl-L-threonine benzyl ester oxalate is generally stable under recommended storage conditions.[5] However, to maximize its shelf-life and ensure experimental reproducibility, the following protocol is advised:
Temperature: Store at room temperature or refrigerated (4°C is often recommended).[1][4] A safety data sheet suggests not storing above 5°C.[5]
Atmosphere: Storage under an inert atmosphere (e.g., Argon or Nitrogen) is best practice, particularly for long-term storage, to prevent potential oxidative degradation.[2]
Container: Keep the container tightly sealed to prevent moisture absorption.[5]
Incompatibilities: Avoid contact with strong oxidizing agents, which could compromise the benzyl protecting groups.[5]
Synthetic and Analytical Workflows
The reliability of any research outcome depends on the validity of the starting materials. This section outlines the conceptual synthesis and the necessary analytical workflows to verify the quality of O-Benzyl-L-threonine benzyl ester oxalate.
Conceptual Synthesis Pathway
The synthesis of this compound is a multi-step process rooted in the principles of protecting group chemistry. The widely-used Fischer-Speier esterification provides a basis for understanding the formation of the benzyl ester.[6]
Caption: Conceptual workflow for the synthesis of O-Benzyl-L-threonine benzyl ester oxalate.
Protocol: Purity Verification by High-Performance Liquid Chromatography (HPLC)
This protocol describes a self-validating system for determining the purity of the compound. The causality is clear: without confirming purity, downstream synthetic yields and final product purity are compromised.
Objective: To quantify the purity of O-Benzyl-L-threonine benzyl ester oxalate, typically reported as ≥98.5%.[1]
Methodology:
System Preparation:
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (for the aromatic benzyl groups).
Column Temperature: 30°C.
Sample Preparation:
Accurately weigh approximately 10 mg of the compound.
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
Further dilute as necessary to fall within the linear range of the detector.
Chromatographic Run:
Equilibrate the column with 70% Mobile Phase A and 30% Mobile Phase B for at least 15 minutes.
Inject 10 µL of the sample.
Run a linear gradient:
0-20 min: 30% to 95% Mobile Phase B.
20-25 min: Hold at 95% Mobile Phase B.
25-26 min: Return to 30% Mobile Phase B.
26-30 min: Re-equilibrate at 30% Mobile Phase B.
Data Analysis (Self-Validation):
Integrate all peaks in the chromatogram.
Calculate the area percentage of the main peak corresponding to the product.
System Suitability: Before sample analysis, inject a standard reference five times. The relative standard deviation (RSD) of the peak area should be less than 2.0% to ensure system precision.
The purity is expressed as: (Area of Main Peak / Total Area of All Peaks) * 100%.
Caption: Standard workflow for purity analysis of the target compound via HPLC.
Applications in Synthetic Chemistry
The utility of O-Benzyl-L-threonine benzyl ester oxalate is primarily as a versatile building block in multi-step syntheses.
Peptide Synthesis: It is a crucial component in the solid-phase or solution-phase synthesis of peptides containing a threonine residue. The protecting groups ensure that the reactive side-chain and C-terminus do not interfere with the formation of the peptide bond.[1]
Asymmetric Synthesis: As a chiral auxiliary, it allows for the introduction of a specific stereocenter into a target molecule, which is fundamental in the development of single-enantiomer drugs.[1]
Pharmaceutical Development: It serves as an important intermediate in the synthesis of various pharmaceuticals, with particular applications noted in the development of drugs targeting neurological disorders.[1]
Conclusion
O-Benzyl-L-threonine benzyl ester oxalate is more than just a chemical reagent; it is an enabling tool for advanced chemical synthesis. Its well-defined physicochemical properties—crystalline nature, specific optical rotation, defined melting point, and favorable solubility—make it a reliable and versatile intermediate. The dual benzyl protection scheme is a deliberate and effective strategy to mask reactive functional groups, while the oxalate salt form ensures stability and ease of handling. A rigorous analytical characterization, primarily via HPLC and chiroptical methods, is not merely a suggestion but a requirement to guarantee the integrity of any research or development program that relies upon it.
An In-depth Technical Guide to (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate, a key intermediate in synthetic chemistry. The...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate, a key intermediate in synthetic chemistry. The document details its chemical identity, a robust synthesis protocol, in-depth characterization, and significant applications in drug development and peptide synthesis.
Chemical Identity and Nomenclature
(2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate is the oxalate salt of the benzyl ester of the naturally occurring amino acid, L-threonine. The stereochemistry, (2S, 3R), corresponds to the L-configuration of threonine.
IUPAC Name: According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the correct name for this compound is benzyl (2S,3R)-2-amino-3-hydroxybutanoate;oxalic acid [1].
Synonyms: This compound is also known by several other names, including Benzyl L-threoninate oxalate, H-Thr-OBzl.oxalate, and L-Threonine, phenylmethyl ester, ethanedioate (1:1)[1][2].
Stoichiometry: It is important to note that this compound can also exist as a hemioxalate salt, with a 2:1 ratio of the amino acid ester to oxalic acid. The IUPAC name for the hemioxalate is bis(benzyl (2S,3R)-2-amino-3-hydroxybutanoate);oxalic acid[3][4]. This guide will focus on the 1:1 oxalate salt.
The synthesis of (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate is a two-step process involving the initial formation of the benzyl ester of L-threonine, followed by the precipitation of the oxalate salt.
Synthesis Workflow
Caption: Synthesis workflow for (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate.
Experimental Protocol
Part 1: Synthesis of (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate
This procedure is adapted from established methods for the direct esterification of amino acids.
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-threonine, a 1.5 to 2-fold molar excess of benzyl alcohol, and a catalytic amount (0.1-0.2 equivalents) of p-toluenesulfonic acid monohydrate.
Solvent Addition: Add cyclohexane as the azeotroping solvent to facilitate the removal of water.
Reaction: Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Once the reaction is complete, cool the mixture to room temperature. The reaction mixture can be washed with a saturated sodium bicarbonate solution to neutralize the p-toluenesulfonic acid, followed by water and brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate as an oil or semi-solid.
Part 2: Preparation of the Oxalate Salt
This part of the protocol is based on general salt formation procedures.
Dissolution: Dissolve the crude benzyl ester free base in a minimal amount of a suitable solvent, such as isopropanol.
Precipitation: Slowly add a solution of one equivalent of oxalic acid dissolved in isopropanol to the stirred solution of the benzyl ester.
Crystallization: The oxalate salt will precipitate out of the solution. The mixture may be cooled in an ice bath to maximize precipitation.
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with a small amount of cold isopropanol. The resulting solid can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a white crystalline solid.
Characterization
Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)
Assignment
Predicted ¹H NMR (ppm)
Predicted ¹³C NMR (ppm)
-CH₃
~1.1 (d)
~20
-CH(OH)-
~3.9-4.1 (m)
~65-67
-CH(NH₃⁺)-
~3.5-3.7 (d)
~58-60
-CH₂-Ph
~5.2 (s)
~66-68
Aromatic C-H
~7.3-7.5 (m)
~128-130
Aromatic C (quaternary)
-
~135-137
Ester C=O
-
~170-172
Oxalate C=O
-
~160-162
Predicted FT-IR Spectral Data
Functional Group
Expected Wavenumber (cm⁻¹)
O-H stretch (alcohol & carboxylic acid)
3500-3200 (broad)
N-H stretch (ammonium)
3200-2800 (broad)
C-H stretch (aromatic & aliphatic)
3100-2850
C=O stretch (ester)
~1740
C=O stretch (oxalate)
~1720 and ~1600
N-H bend (ammonium)
~1600
C-O stretch (ester & alcohol)
1300-1000
Mass Spectrometry
In electrospray ionization mass spectrometry (ESI-MS) in positive ion mode, the expected parent ion would correspond to the protonated free base, [M+H]⁺, at an m/z of approximately 210.11.
Applications in Drug Development and Peptide Synthesis
(2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate serves as a valuable building block in several areas of pharmaceutical and chemical research.
Peptide Synthesis
The primary application of this compound is in solid-phase and solution-phase peptide synthesis. The benzyl ester effectively protects the C-terminus of the threonine residue, preventing it from participating in unwanted side reactions during peptide bond formation. The benzyl protecting group is advantageous due to its stability under various coupling conditions and can be removed under specific deprotection conditions, typically hydrogenolysis.
Chiral Building Block
As an enantiomerically pure derivative of a non-proteinogenic amino acid, it serves as a versatile chiral building block for the synthesis of complex organic molecules with defined stereochemistry. This is particularly important in the development of chiral drugs, where a specific enantiomer is often responsible for the desired therapeutic effect.
Prodrug Development
Amino acid esters are frequently used as promoieties in prodrug design to enhance the physicochemical properties of a parent drug, such as solubility, stability, and membrane permeability. The amino and hydroxyl groups of (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate offer multiple points for covalent attachment to a drug molecule. Upon administration, the ester linkage can be cleaved by endogenous esterases, releasing the active drug.
Caption: Key applications of (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate.
Rationale for the Use of the Oxalate Salt
The choice of a specific salt form for a pharmaceutical intermediate or active pharmaceutical ingredient (API) is a critical step in drug development. The use of the oxalate salt of (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate offers several advantages:
Crystallinity and Handling: Oxalate salts are often highly crystalline, which facilitates their purification through recrystallization. Crystalline solids are generally easier to handle, weigh, and store compared to amorphous materials or oils.
Stability: The formation of a stable crystalline lattice in the salt form can enhance the chemical and physical stability of the compound, leading to a longer shelf life.
Purity: The process of salt formation and subsequent recrystallization is an effective method for removing impurities, leading to a final product of high purity.
Stoichiometry: Oxalic acid is a dicarboxylic acid, which allows for the formation of salts with different stoichiometries (e.g., 1:1 or 2:1), potentially offering flexibility in controlling the physicochemical properties of the solid form.
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. ([Link])
ResearchGate. Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate. ([Link])
Biology Discussion. Properties of Amino Acids | Biochemistry. ([Link])
Dr.Oracle. What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. ([Link])
PubMed Central. Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. ([Link])
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Pharmaceutical salts: a formulation trick or a clinical conundrum?. ([Link])
The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. ([Link])
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Introduction: The Imperative of Structural Verification
An In-Depth Technical Guide to the Spectral Data Interpretation of H-Thr-OBzl.oxalate In the realm of peptide chemistry and drug development, the precise structural elucidation of synthetic intermediates is not merely a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Spectral Data Interpretation of H-Thr-OBzl.oxalate
In the realm of peptide chemistry and drug development, the precise structural elucidation of synthetic intermediates is not merely a procedural formality; it is the bedrock of scientific integrity and the prerequisite for advancing a compound through the development pipeline. H-L-Threonine benzyl ester oxalate (H-Thr-OBzl.oxalate) is a common protected amino acid derivative, serving as a crucial building block in solid-phase and solution-phase peptide synthesis. Its purity and structural integrity directly impact the fidelity of the final peptide sequence.
This guide provides a comprehensive, field-proven methodology for the interpretation of the key analytical spectra used to characterize H-Thr-OBzl.oxalate: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Fourier-Transform Infrared (FTIR) spectroscopy. We will move beyond a simple recitation of data, focusing instead on the underlying principles, the causality behind experimental choices, and the integration of multi-technique data to build an unassailable structural confirmation.
Molecular Structure and Analytical Overview
Before delving into the spectra, a clear understanding of the target molecule is essential. H-Thr-OBzl.oxalate is an acid salt, composed of the L-Threonine benzyl ester cation and the oxalate anion.
The molecular formula for the ester is C₁₁H₁₅NO₃, and for the oxalate salt, it is C₁₃H₁₇NO₇.[1][2] The presence of the ammonium cation (from the protonated amine) and the oxalate counter-ion are critical features that will manifest distinctly in the spectral data.
Caption: Molecular structure of the H-Thr-OBzl cation and oxalate anion.
Caption: Logical workflow for integrated spectral analysis.
¹H NMR Spectroscopy: Mapping the Proton Landscape
Expertise & Experience: The Rationale
¹H NMR is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides information on the number of different types of protons, their relative numbers (integration), their electronic environment (chemical shift), and their connectivity to neighboring protons (spin-spin splitting).[3][4]
The choice of a deuterated solvent is the first critical decision. Deuterated dimethyl sulfoxide (DMSO-d₆) is often the superior choice over deuterated chloroform (CDCl₃) or water (D₂O) for amine salts. This is because the acidic N-H protons of the ammonium group and the O-H proton are less likely to undergo rapid exchange with the solvent, allowing for their direct observation.[5] In contrast, using D₂O would cause these protons to exchange with deuterium, leading to the disappearance of their signals—a useful confirmatory experiment in its own right, but not ideal for initial characterization.
Trustworthiness: A Self-Validating Protocol
This protocol is designed to produce high-quality, reproducible data.
Experimental Protocol: ¹H NMR Acquisition
Sample Preparation: Accurately weigh 5-10 mg of H-Thr-OBzl.oxalate.
Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[6]
Spectrometer Setup: The data should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
Acquisition Parameters:
Pulse Sequence: A standard single-pulse experiment is sufficient.
Number of Scans: 16 to 64 scans are typically adequate for achieving a good signal-to-noise ratio.
Relaxation Delay: A delay of 5 seconds is recommended to ensure full relaxation of all protons for accurate integration.[7]
Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate line-broadening factor (e.g., 0.3 Hz) and perform phasing, baseline correction, and integration.
Authoritative Grounding: Interpretation of the Spectrum
The ¹H NMR spectrum of H-Thr-OBzl.oxalate is expected to show distinct signals corresponding to each unique proton environment.
Signal Assignment
Expected δ (ppm)
Multiplicity
Integration
Rationale & Key Insights
Aromatic (5H)
7.30 - 7.45
Multiplet (m)
5H
These protons on the benzyl ring are in a typical aromatic region.[8] Their complex pattern arises from small differences in their electronic environments.
Benzyl CH₂ (2H)
~5.20
Singlet (s) or AB quartet
2H
Deshielded by the adjacent ester oxygen and the aromatic ring. Due to the chirality of the α-carbon, these two protons are diastereotopic and may appear as a pair of doublets (an AB quartet), although they often resolve as a singlet at lower field strengths.
α-H (1H)
~4.25
Doublet (d)
1H
This proton is deshielded by the adjacent electron-withdrawing ammonium (NH₃⁺) and carbonyl groups. It is coupled only to the β-H, resulting in a doublet.
β-H (1H)
~4.10
Multiplet (m) or Doublet of Quartets (dq)
1H
Deshielded by the adjacent hydroxyl group and α-carbon. It is coupled to both the α-H (doublet) and the three γ-CH₃ protons (quartet), leading to a complex multiplet.
γ-CH₃ (3H)
~1.20
Doublet (d)
3H
These aliphatic protons are in a shielded (upfield) region. They are coupled to the single β-H, resulting in a doublet.
NH₃⁺ (3H)
8.0 - 9.0 (Broad)
Broad Singlet (br s)
3H
The protons of the ammonium salt appear as a broad signal due to quadrupolar relaxation and exchange. Its chemical shift is highly dependent on concentration and residual water.
OH (1H)
5.0 - 6.0 (Broad)
Broad Singlet (br s)
1H
The hydroxyl proton signal is also typically broad and its position can be variable.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Expertise & Experience: The Rationale
While ¹H NMR maps the protons, ¹³C NMR provides a direct count of the unique carbon atoms in the molecule.[9] The chemical shift range for ¹³C is much wider than for ¹H, leading to less signal overlap and a clearer picture of the carbon backbone.[10] Standard ¹³C NMR spectra are acquired with proton decoupling, meaning each unique carbon appears as a single line, simplifying the spectrum.
To further validate assignments, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable. In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive signals, CH₂ carbons as negative signals, and quaternary carbons (including C=O) are absent. This provides an unambiguous method for differentiating carbon types.
Trustworthiness: A Self-Validating Protocol
Experimental Protocol: ¹³C NMR Acquisition
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.
Spectrometer Setup: Use the same spectrometer.
Acquisition Parameters:
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low sensitivity of the ¹³C nucleus.
DEPT-135: Acquire a DEPT-135 spectrum to confirm the multiplicity of each carbon signal.
Data Processing: Standard Fourier transformation, phasing, and baseline correction.
Authoritative Grounding: Interpretation of the Spectrum
The spectrum will reveal all carbon environments, from the carbonyls to the aliphatic methyl group.
Signal Assignment
Expected δ (ppm)
DEPT-135 Signal
Rationale & Key Insights
Ester C=O
~170
Absent
The ester carbonyl carbon is highly deshielded and falls in the typical range for this functional group.[10]
Oxalate C=O
~163
Absent
The two equivalent carboxylate carbons of the oxalate anion are also highly deshielded. Their position can be sensitive to the counter-ion and solvent.[11][12]
Aromatic C (ipso)
~135
Absent
The carbon of the phenyl ring directly attached to the benzyl CH₂O- group.
Aromatic C (o, m, p)
128 - 129
Positive (CH)
The remaining five aromatic carbons typically appear as a cluster of signals in this region.
β-C (CH-OH)
~67
Positive (CH)
This carbon is attached to the electron-withdrawing hydroxyl group, shifting it downfield.
Benzyl CH₂
~66
Negative (CH₂)
The benzylic carbon is deshielded by the adjacent oxygen and aromatic ring.
α-C (CH-NH₃⁺)
~58
Positive (CH)
The α-carbon is attached to the electron-withdrawing ammonium group.
γ-C (CH₃)
~20
Positive (CH₃)
This aliphatic methyl carbon is the most shielded (furthest upfield) in the molecule.
FTIR Spectroscopy: Identifying Functional Groups
Expertise & Experience: The Rationale
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[13] For H-Thr-OBzl.oxalate, FTIR is particularly effective at confirming the presence of the ester, the hydroxyl group, the aromatic ring, and, most critically, the ammonium and oxalate salt moieties.
For solid samples, Attenuated Total Reflectance (ATR) is often the preferred sampling technique over traditional KBr pellets. ATR requires minimal sample preparation, is non-destructive, and provides excellent sample-to-sample reproducibility.[14][15]
Trustworthiness: A Self-Validating Protocol
Experimental Protocol: ATR-FTIR Acquisition
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.
Sample Application: Place a small amount (1-2 mg) of the solid H-Thr-OBzl.oxalate powder directly onto the ATR crystal.
Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. Good contact is essential for a strong signal.
Data Collection: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
Data Processing: The spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.
Authoritative Grounding: Interpretation of the Spectrum
The FTIR spectrum provides a characteristic fingerprint of the molecule's functional groups.
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Intensity
Rationale & Key Insights
O-H Stretch (Alcohol)
3500 - 3300
Broad, Medium
Corresponds to the hydroxyl group on the threonine side chain.
N-H Stretch (Ammonium)
3300 - 2500
Very Broad, Strong
A key indicator of the protonated amine (R-NH₃⁺). This very broad and strong absorption band is characteristic of amine salts.
C-H Stretch (Aromatic)
3100 - 3000
Medium-Weak
Confirms the presence of the benzyl group's aromatic ring.
C-H Stretch (Aliphatic)
3000 - 2850
Medium-Weak
Corresponds to the C-H bonds of the threonine backbone and benzyl CH₂ group.
C=O Stretch (Ester)
1750 - 1730
Sharp, Strong
This is a highly reliable and characteristic peak for the benzyl ester carbonyl group.[16][17]
C=O Stretch (Oxalate)
1700 - 1550
Broad, Strong
The asymmetric stretch of the oxalate carboxylate groups. Its broadness and position confirm the salt structure.[18]
Aromatic C=C Bends
1600 - 1450
Medium, Sharp
Overtone and combination bands in the "fingerprint region" that further confirm the aromatic ring.
C-O Stretch (Ester)
1300 - 1000
Strong
A complex set of strong bands corresponding to the C-O single bond stretches of the ester and the C-O stretch of the alcohol.[17]
Conclusion: A Synthesis of Evidence
The structural confirmation of H-Thr-OBzl.oxalate is achieved not by relying on a single piece of data, but by synthesizing the evidence from all three spectroscopic techniques. The ¹H NMR confirms the proton count and connectivity of the threonine benzyl ester framework. The ¹³C NMR validates the carbon backbone and confirms the presence of two distinct carbonyl environments (ester and oxalate). Finally, the FTIR spectrum provides definitive proof of the key functional groups, especially the characteristic strong, sharp ester C=O stretch and the very broad absorptions confirming the ammonium and oxalate salt nature of the compound. This integrated, multi-faceted approach ensures the highest degree of confidence in the identity and purity of this critical synthetic building block.
References
Aapptec Peptides. H-Thr(Bzl)-OBzl oxalate [15260-11-4]. Available from: [Link]
Wishart, D. S. (2011). Automatic 1D 1H NMR Metabolite Quantification for Bioreactor Monitoring. PMC, NIH. Available from: [Link]
ResearchGate. (2018). Fourier transform infrared spectroscopy spectra of calcium oxalate.... Available from: [Link]
YouTube. (2023). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Available from: [Link]
University Course Material. Sample preparation for FT-IR. Available from: [Link]
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]
Vogel, R., & Siebert, F. (2020). Infrared Difference Spectroscopy of Proteins: From Bands to Bonds. Chemical Reviews. Available from: [Link]
Duke Computer Science. Introduction to NMR spectroscopy of proteins. Available from: [Link]
Wally, M., et al. (2021). High-Resolution 17O Solid-State NMR as a Unique Probe for Investigating Oxalate Binding Modes in Materials: The Case Study of Calcium Oxalate Biominerals. ACS Publications. Available from: [Link]
Oregon State University. 13C NMR Chemical Shift. Available from: [Link]
Royal Society of Chemistry. (2024). Analysis of protein–protein and protein–membrane interactions by isotope-edited infrared spectroscopy. Available from: [Link]
Jasperse, J. Short Summary of 1H-NMR Interpretation. Available from: [Link]
Goormaghtigh, E., et al. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. PMC, NIH. Available from: [Link]
Fragai, M., et al. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC, PubMed Central. Available from: [Link]
Mary, S. M., & Raj, S. J. (2017). Growth, spectral, optical, electrical and computational analysis of sodium oxalate single crystals. PMC, NIH. Available from: [Link]
Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Available from: [Link]
HAL Open Science. (2019). 1H, 13C ; DEPT135 ; HSQC) and HRMS spectra. Available from: [Link]
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available from: [Link]
Rüdinger, M., et al. (2020). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. MDPI. Available from: [Link]
Richardson, S. L. (2023). Infrared Spectroscopic Investigations of Calcium Oxalate Monohydrate (Whewellite) Dehydration/Rehydration. MDPI. Available from: [Link]
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available from: [Link]
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available from: [Link]
ResearchGate. (2011). The 1 H– 13 C CP/MAS NMR spectrum of imi-oxalate. Available from: [Link]
ResearchGate. (2018). The 13 amino acid benzyl esters, whose enantiodiscrimination by Mosher.... Available from: [Link]
Van der Wel, P. C. A. (2014). Comparative Analysis of 13C Chemical Shifts of β-sheet Amyloid Proteins and Outer Membrane Proteins. PMC, PubMed Central. Available from: [Link]
YouTube. (2013). How To Analyze The Peaks Of H-NMR Spectroscopy. Available from: [Link]
Aapptec Peptides. H-Ser-OBzl HCl, CAS 1738-72-3, L-Serine benzyl ester hydrochloride salt. Available from: [Link]
Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011. Available from: [Link]
PubChem. H-Thr(Bzl)-OBzl.oxalate. Available from: [Link]
The Strategic Application of (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Quintessential Role of Chiral Scaffolds in Modern Drug Design In the landscape of contemporary drug discovery, the chirality of a molecule is not a mere structural nuance but a critical determinant of i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quintessential Role of Chiral Scaffolds in Modern Drug Design
In the landscape of contemporary drug discovery, the chirality of a molecule is not a mere structural nuance but a critical determinant of its pharmacological profile. The stereospecific interactions between a drug molecule and its biological target are foundational to its efficacy and safety. Consequently, the use of enantiomerically pure chiral building blocks has become an indispensable strategy in medicinal chemistry, enabling the precise construction of complex molecular architectures.[1] (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate, a protected derivative of the essential amino acid L-threonine, stands as a premier example of such a chiral synthon. Its unique configuration, with a benzyl ester protecting the carboxylic acid and a stable oxalate salt form, offers medicinal chemists a versatile and reliable tool for the synthesis of a myriad of bioactive compounds, most notably in the realm of peptide-based therapeutics and complex natural product analogues. This guide provides an in-depth exploration of the applications of this valuable building block, complete with detailed protocols and the scientific rationale underpinning its use.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate is paramount for its effective application.
The oxalate salt form of L-threonine benzyl ester confers several advantages in a laboratory setting. It enhances the crystallinity and stability of the compound, making it easier to handle, weigh, and store compared to the free base, which may be an oil or a less stable solid. The oxalate salt is also readily soluble in appropriate solvents for reaction, and the oxalate can be easily removed during workup or by neutralization.
Core Applications in Medicinal Chemistry: A Focus on Peptide Synthesis
The primary application of (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate lies in its use as a building block in peptide synthesis. The β-hydroxy-α-amino acid motif is a common feature in a variety of biologically active peptides and natural products.
The Strategic Choice of the Benzyl Ester Protecting Group
The benzyl ester is a judicious choice for protecting the carboxylic acid of threonine for several key reasons:
Stability: Benzyl esters are robust and stable to a wide range of reaction conditions, including the basic conditions often used for the removal of N-terminal protecting groups like Fmoc in solid-phase peptide synthesis (SPPS).[2]
Orthogonality: The benzyl group can be removed under conditions that are orthogonal to many other protecting groups used in peptide synthesis. The most common method for deprotection is catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst or through catalytic transfer hydrogenation), which does not affect most other common protecting groups.[2][3] This orthogonality is crucial for the selective deprotection of different functional groups in a complex molecule.
Compatibility with Boc Chemistry: Benzyl esters are highly compatible with Boc-based solid-phase peptide synthesis strategies.[2]
The following diagram illustrates the general workflow for incorporating an amino acid into a growing peptide chain on a solid support.
Caption: Deprotection of a benzyl ester via catalytic transfer hydrogenation.
Application in the Synthesis of β-Lactam Antibiotic Precursors
Beyond linear peptides, threonine derivatives are crucial chiral synthons for the synthesis of more complex molecules, such as the side chains of carbapenem antibiotics. The stereochemistry of the side chain is critical for the antibacterial activity of these drugs. (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate provides the correct stereochemistry for the hydroxyethyl side chain of many carbapenems.
The synthesis of a key intermediate for doripenem, a broad-spectrum carbapenem antibiotic, can be envisioned starting from a derivative of L-threonine benzyl ester. The stereocenters of the threonine derivative are incorporated into the final structure of the drug's side chain.
Conclusion
(2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate is a highly valuable and versatile chiral building block in medicinal chemistry. Its stable, crystalline nature, coupled with the robust and orthogonally removable benzyl protecting group, makes it an excellent choice for the stereocontrolled synthesis of complex peptides and other biologically active molecules. The protocols and rationale presented in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge and practical insights necessary to effectively utilize this important synthon in their synthetic endeavors, ultimately contributing to the advancement of new therapeutic agents.
References
Fields, G. B. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
Pharmaffiliates. (n.d.). (2S,3R)-Benzyl 2-Amino-3-hydroxybutanoate oxalate. Retrieved from [Link]
PubChem. (n.d.). (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate. Retrieved from [Link]
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate.
Rhodium.ws. (n.d.). CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Retrieved from [Link]
Sleebs, B. E., & Bodero, L. R. (2010). Carbapenem biosynthesis: confirmation of stereochemical assignments and the role of CarC in the ring stereoinversion process from L-proline. Journal of the American Chemical Society, 132(49), 17497–17505.
Smith, G. G., & Reddy, G. S. (1989). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 54(19), 4529-4535.
Thayer, A. M. (2007). The Significance of Chirality in Drug Design and Development. Chemical & Engineering News, 85(29), 11-19.
Identifying side products in H-Thr-OBzl.oxalate synthesis by mass spectrometry
An invaluable tool in peptide chemistry, H-Thr-OBzl.oxalate, or O-Benzyl-L-threonine benzyl ester oxalate, serves as a crucial building block.[1][2] Its synthesis, while routine, is not without potential pitfalls that ca...
Author: BenchChem Technical Support Team. Date: February 2026
An invaluable tool in peptide chemistry, H-Thr-OBzl.oxalate, or O-Benzyl-L-threonine benzyl ester oxalate, serves as a crucial building block.[1][2] Its synthesis, while routine, is not without potential pitfalls that can introduce impurities, complicating downstream applications. Mass spectrometry is an essential analytical technique for ensuring the purity and identity of the synthesized compound. This technical guide, designed for researchers and drug development professionals, provides a comprehensive troubleshooting framework for identifying side products in H-Thr-OBzl.oxalate synthesis using mass spectrometry.
Overview of H-Thr-OBzl.oxalate Synthesis and Potential Side Reactions
The synthesis of H-Thr-OBzl.oxalate typically involves the protection of the side-chain hydroxyl and carboxylic acid functionalities of threonine with benzyl groups, followed by the deprotection of the N-terminus and subsequent precipitation as an oxalate salt.
Several side reactions can occur during this multi-step process, leading to a variety of impurities. These can arise from incomplete reactions, over-reactions, or undesired reactivity of functional groups.[3] Common impurities include unreacted starting materials, byproducts from incomplete protection or deprotection, and the formation of dimers or other peptide-related impurities.[4][5]
Troubleshooting and FAQs: Interpreting Your Mass Spectrum
This section addresses common questions that arise during the mass spectrometric analysis of H-Thr-OBzl.oxalate synthesis reactions.
Q1: What is the expected m/z value for my target compound, H-Thr-OBzl.oxalate?
A1: When analyzing H-Thr-OBzl.oxalate by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode, you are typically observing the protonated free base, [M+H]⁺. The oxalate counter-ion is not covalently bound and will not be part of the main observed ion.
Free Base (H-Thr(Bzl)-OBzl): C₁₈H₂₁NO₃
Molecular Weight (MW): 299.36 g/mol
Expected [M+H]⁺: 300.37 m/z
It is crucial to remember that you are looking for the mass of the protonated free amine, not the full salt.[1]
Q2: My mass spectrum shows a significant peak at m/z 581.7. What is this impurity?
A2: A peak at m/z 581.7 likely corresponds to the protonated dipeptide, [Thr(Bzl)-Thr(Bzl)-OBzl+H]⁺. This is a common side product in peptide synthesis, formed when the free amino group of a deprotected H-Thr(Bzl)-OBzl molecule nucleophilically attacks the activated carboxyl group of another molecule.[6][7] This leads to the formation of an unwanted peptide bond.[8]
Q3: I see peaks at m/z 210.2 and m/z 224.2. What do these represent?
A3: These peaks suggest incomplete benzylation or premature debenzylation.
m/z 210.2: Corresponds to [H-Thr-OBzl+H]⁺. This indicates that the side-chain hydroxyl group of threonine was not successfully protected with a benzyl group.
m/z 224.2: Corresponds to [H-Thr(Bzl)-OH+H]⁺. This suggests that the carboxylic acid was not esterified with a benzyl group, or that the benzyl ester was cleaved during the reaction or workup.
The presence of either of these impurities points to issues with the protection steps in your synthesis.
Q4: Why do I still see a peak corresponding to my N-protected starting material?
A4: The presence of your N-protected starting material (e.g., Boc-Thr(Bzl)-OBzl or Fmoc-Thr(Bzl)-OBzl) indicates that the N-terminal deprotection step was incomplete. The reaction time may need to be extended, or the deprotection agent may need to be refreshed. In solid-phase peptide synthesis, this can also be caused by inefficient deprotection reagents.[4]
Q5: I have an unexpected peak at +16 Da from my expected product ion. What could this be?
A5: A mass increase of 16 Da is a strong indication of oxidation.[9] Amino acids and their derivatives can be susceptible to oxidation, especially when exposed to air and light over time.[3] In the case of H-Thr(Bzl)-OBzl, the benzyl groups or the threonine backbone itself could be sites of oxidation.
Q6: How can I confirm the identity of a suspected side product?
A6: Tandem mass spectrometry (MS/MS) is the most effective way to confirm the structure of an unknown peak. By isolating the ion of interest and fragmenting it, you can analyze the resulting product ions to piece together the molecule's structure. For example, the fragmentation pattern of the dipeptide will be significantly different from that of the desired monomer. The application of combined gas chromatography-mass spectrometry can also be a powerful tool for separating and identifying volatile derivatives of amino acids and their side products.[10]
Summary of Potential Side Products
Compound Name
Structure
Molecular Formula (Free Base)
Molecular Weight ( g/mol )
Expected [M+H]⁺ (m/z)
H-Thr(Bzl)-OBzl
O-Benzyl-L-threonine benzyl ester
C₁₈H₂₁NO₃
299.36
300.37
H-Thr-OBzl
L-Threonine benzyl ester
C₁₁H₁₅NO₃
209.24
210.25
H-Thr(Bzl)-OH
O-Benzyl-L-threonine
C₁₁H₁₅NO₃
209.24
210.25
Thr(Bzl)-Thr(Bzl)-OBzl Dipeptide
-
C₂₉H₃₄N₂O₄
474.60
475.61
Note: The exact mass and corresponding m/z may vary slightly based on the specific isotopic composition.
Experimental Protocol: Sample Preparation for ESI-MS Analysis
Sample Dissolution: Accurately weigh approximately 1 mg of your crude or purified H-Thr-OBzl.oxalate product.
Solvent Selection: Dissolve the sample in a solvent system suitable for ESI-MS. A common choice is a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
Dilution: Create a dilute solution, typically in the range of 1-10 µg/mL, to avoid saturating the detector.
Injection: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. LC-MS is particularly useful for separating impurities before they enter the mass spectrometer.
Scan Range: A broad range, such as 100-1000 m/z, is recommended for initial screening to capture both the expected product and potential higher-mass impurities like dimers.
Capillary Voltage and Temperature: Optimize these parameters according to the instrument manufacturer's guidelines to achieve stable spray and efficient ionization.
Visualization of Synthetic Pathway and Side Product Formation
Caption: Synthetic pathway for H-Thr(Bzl)-OBzl.oxalate and key side reactions.
References
Google Patents. (n.d.). Preparation method of oxalic acid amide ester and salt thereof.
Biemann, K., Seibl, J., & Gapp, F. (1959). Mass Spectra of Organic Molecules. I. Ethyl Esters of Amino Acids. Journal of the American Chemical Society, 81(9), 2275–2276.
PubChem. (n.d.). H-Thr(Bzl)-OBzl.oxalate. Retrieved from [Link]
Chemistry LibreTexts. (2020, May 30). 25.8: Peptide Synthesis. Retrieved from [Link]
Google Patents. (n.d.). Synthesis method of D-threonine.
Van Der Veken, P., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 56-66.
ResearchGate. (2020, August 7). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Retrieved from [Link]
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]
ResearchGate. (2016, July 12). (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Retrieved from [Link]
Weber, A. L., & Orgel, L. E. (1979). The formation of dipeptides from amino acids and the 2'(3')-glycyl ester of an adenylate. Journal of Molecular Evolution, 13(3), 193-202.
Agilent. (2020, November 10). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from [Link]
Google Patents. (n.d.). Process for the preparation of oxalate esters.
Aapptec Peptides. (n.d.). H-Thr(Bzl)-OBzl oxalate [15260-11-4]. Retrieved from [Link]
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]
MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]
Organic Syntheses. (2024, December 4). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]
Gelpí, E., Koenig, W. A., Gilbert, J., & Oro, J. (1969). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives.
MDPI. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]
YouTube. (2016, July 8). Amino Acids 4. Formation of a Dipeptide. Retrieved from [Link]
Journal of the American Chemical Society. (2025, July 9). Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase. Retrieved from [Link]
PMC. (n.d.). Automated solid‐phase synthesis of metabolically stabilized triazolo‐peptidomimetics. Retrieved from [Link]
Journal of American Science. (2014, May 12). Influence of Some Amino Acids on the Mechanism of. Retrieved from [Link]
MDPI. (n.d.). Investigation of Impurities in Peptide Pools. Retrieved from [Link]
Aapptec. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]
PMC. (n.d.). Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase. Retrieved from [Link]
SciTechnol. (2013, January 30). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Retrieved from [Link]
Viral Vector Analytical Development. (n.d.). H-Thr-OBzl·oxalate. Retrieved from [Link]
Technical Support Center: Advanced Purification of (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate Oxalate
Welcome to the Technical Support Center for the advanced purification of (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate. This guide is designed for researchers, scientists, and professionals in drug development who ar...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the advanced purification of (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chiral intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your purification experiments. Our goal is to provide you with the technical expertise and practical insights necessary to achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate?
A1: The impurity profile of (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate can vary depending on the synthetic route. However, common impurities can be categorized as follows:
Diastereomeric Impurities: The most significant impurity is often the corresponding (2R,3S), (2S,3S), and (2R,3R) diastereomers of benzyl 2-amino-3-hydroxybutanoate. These can arise from the starting materials or through epimerization during the synthesis.
Starting Materials and Reagents: Unreacted L-threonine, benzyl alcohol, and residual oxalic acid are common process-related impurities.
By-products of Esterification: Impurities can form during the esterification of L-threonine with benzyl alcohol, such as dibenzyl ether or products from side reactions.
Solvent-Related Impurities: Residual solvents used in the synthesis and purification steps can be present in the final product.
Degradation Products: The product may degrade under harsh temperature or pH conditions, leading to the formation of various impurities.
It is crucial to perform a thorough impurity profile analysis using techniques like HPLC, GC-MS, and NMR to identify and quantify these impurities, which will guide the selection of the most effective purification strategy.[1][2]
Q2: What is the recommended starting point for developing a recrystallization protocol for (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate?
A2: A successful recrystallization hinges on the differential solubility of the desired compound and its impurities in a given solvent system. For amino acid salts like (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate, a mixed solvent system often provides the best results.
A recommended starting point is a binary solvent system, typically consisting of a "solvent" in which the compound is reasonably soluble at elevated temperatures and a "non-solvent" or "anti-solvent" in which it is poorly soluble at room temperature.
Initial Solvent Screening: Begin by testing the solubility of your crude material in a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and water).
Promising Solvent Systems: Based on initial screening, a mixture of an alcohol (like ethanol or methanol) and an anti-solvent (like diethyl ether or heptane) is a logical starting point. The alcohol will dissolve the amino acid salt, and the gradual addition of the anti-solvent will induce crystallization.
Temperature Gradient: Dissolve the crude product in a minimal amount of the hot solvent and then cool it slowly. This slow cooling process is critical for the formation of well-ordered crystals and the exclusion of impurities. Seeding the solution with a small amount of pure crystals can aid in initiating crystallization.[3]
Q3: How can I effectively remove the diastereomeric impurities to achieve high chiral purity?
A3: Achieving high diastereomeric purity often requires a multi-step approach combining crystallization and chromatography.
Diastereoselective Crystallization: The formation of the oxalate salt itself is a diastereoselective step, as the different diastereomers will have varying solubilities. Careful optimization of the crystallization solvent and temperature profile can significantly enrich the desired (2S,3R) isomer.[3] It is essential to analyze the mother liquor to understand the partitioning of the diastereomers.
Chiral High-Performance Liquid Chromatography (HPLC): For analytical determination and semi-preparative to preparative scale purification, chiral HPLC is a powerful tool. A number of chiral stationary phases (CSPs) are available that can effectively separate threonine diastereomers and their derivatives.[4][5] Common CSPs for amino acid derivatives include those based on polysaccharides (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptides.[6] Method development will involve screening different chiral columns and mobile phases to achieve optimal resolution.
Q4: My (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate is "oiling out" instead of crystallizing. What are the potential causes and solutions?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is a common issue in the crystallization of amino acid derivatives and can be attributed to several factors:
High Supersaturation: The solution may be too concentrated, leading to rapid phase separation as an oil.
Presence of Impurities: Certain impurities can inhibit crystal nucleation and promote oiling.
Inappropriate Solvent System: The chosen solvent may have too high a solvating power, even at lower temperatures.
Solutions to Oiling Out:
Reduce Supersaturation:
Add more solvent: Diluting the solution can lower the supersaturation level.
Slower cooling: A more gradual decrease in temperature can prevent the rapid formation of an oil.
Improve Nucleation:
Seeding: Introduce a small amount of pure seed crystals to provide a template for crystal growth.
Scratching: Gently scratching the inside of the crystallization vessel with a glass rod can create nucleation sites.
Modify the Solvent System:
Add an anti-solvent: Gradually adding a miscible anti-solvent can reduce the solubility of the compound and promote crystallization.
Change the solvent system entirely: A different solvent or solvent mixture may be necessary.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the purification of (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate.
Symptom
Potential Cause
Recommended Solution
Low Yield After Recrystallization
1. The compound is too soluble in the mother liquor. 2. The cooling process was too rapid, leading to incomplete crystallization. 3. Co-precipitation of impurities.
1. Optimize the solvent/anti-solvent ratio to decrease solubility. Consider a different anti-solvent. 2. Implement a slower, more controlled cooling profile. Allow sufficient time for crystallization at the final temperature. 3. Analyze the mother liquor to identify the co-precipitating impurities and adjust the solvent system to improve selectivity.[3]
Poor Crystal Quality (e.g., fine needles, agglomerates)
1. High level of supersaturation causing rapid nucleation. 2. Inadequate agitation during crystallization. 3. Presence of impurities that inhibit crystal growth.
1. Reduce the rate of cooling or anti-solvent addition to control supersaturation. 2. Optimize the stirring speed to ensure good mixing without causing excessive secondary nucleation from attrition. 3. Perform a preliminary purification step (e.g., charcoal treatment) to remove impurities that may be affecting crystal habit.
Inconsistent Purity Between Batches
1. Variation in the quality of the crude starting material. 2. Lack of precise control over crystallization parameters (temperature, cooling rate, stirring). 3. Inconsistent solvent quality (e.g., water content).
1. Establish stringent quality control specifications for the incoming crude material. 2. Implement a robust and well-defined crystallization protocol with tight control over all critical process parameters. 3. Use high-purity, anhydrous solvents when necessary and ensure consistent solvent sourcing.
Difficulty in Filtering the Crystals
1. Very fine crystals or "slurry-like" consistency. 2. The product is hygroscopic and absorbing atmospheric moisture.
1. Modify the crystallization conditions (slower cooling, different solvent) to encourage the growth of larger, more easily filterable crystals. 2. Conduct the filtration under a dry nitrogen atmosphere to minimize exposure to moisture.
Experimental Protocols
General Recrystallization Protocol
This protocol serves as a starting point and should be optimized for your specific material and scale.
Dissolution: In a suitable reaction vessel, suspend the crude (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate in a minimal volume of a suitable solvent (e.g., ethanol or isopropanol). Heat the mixture with stirring until a clear solution is obtained.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield. The rate of cooling is a critical parameter to control crystal size and purity.
Anti-Solvent Addition (Optional): If crystallization is sluggish, slowly add a pre-chilled anti-solvent (e.g., diethyl ether or heptane) with stirring until turbidity persists.
Maturation: Allow the mixture to stir at the final temperature for a period of time (e.g., 1-4 hours) to allow for complete crystallization and equilibration.
Isolation: Collect the crystals by filtration.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent or a mixture of the solvent and anti-solvent.
Drying: Dry the crystals under vacuum at a suitable temperature to a constant weight.
Chiral HPLC Method for Purity Analysis
This is a general method and may require optimization for your specific HPLC system and column.
Column: A chiral stationary phase column suitable for amino acid derivatives (e.g., polysaccharide-based or macrocyclic glycopeptide-based).
Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., ammonium formate or trifluoroacetic acid in water). The exact ratio will need to be optimized.
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 210 nm or 254 nm).
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Purification Workflow Diagram
The following diagram illustrates a logical workflow for the purification and analysis of (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate.
Technical Support Center: Preventing Epimerization of L-Threonine Derivatives During Peptide Coupling
Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the s...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stereochemical integrity of L-Threonine during peptide synthesis. Epimerization, the unwanted inversion of a stereocenter, is a critical side reaction that can compromise the biological activity of the final peptide and introduce significant purification difficulties.[1][2] This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions concerning the use of L-Threonine derivatives, such as L-Threonine benzyl ester oxalate, in peptide coupling reactions.
Section 1: The "Why" — Understanding the Mechanism of Epimerization
This section addresses the fundamental principles of epimerization to provide a solid foundation for troubleshooting and prevention.
Q1: What exactly is epimerization, and why is L-Threonine susceptible?
A: Epimerization is a chemical process that alters the configuration at a single stereogenic center in a molecule containing multiple stereocenters.[3] In the context of L-Threonine (2S, 3R), epimerization at the α-carbon (Cα) during peptide synthesis results in the formation of the D-allo-Threonine diastereomer (2R, 3R).
This side reaction is highly undesirable because the resulting diastereomeric peptide often has drastically different physical properties and reduced or altered biological activity.[3][4] Furthermore, separating these closely related impurities from the target peptide can be exceptionally challenging.[1]
L-Threonine, like most amino acids (except Glycine), is susceptible to epimerization once its carboxyl group is activated for coupling. The activation process makes the proton on the α-carbon (the Cα-H) acidic and thus vulnerable to removal by a base.
Q2: What is the primary chemical pathway for epimerization during peptide coupling?
A: The dominant mechanism for epimerization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[3][5][6]
The process unfolds as follows:
Activation: A coupling reagent (e.g., a carbodiimide or uronium salt) activates the carboxylic acid of the N-protected amino acid (the incoming residue).[7]
Cyclization: The activated carboxyl group undergoes an intramolecular cyclization, forming the 5(4H)-oxazolone ring.
Deprotonation: The Cα-H of the oxazolone is significantly more acidic than in the parent amino acid. A base present in the reaction mixture (e.g., DIEA, NMM) can abstract this proton, creating a planar, achiral enolate intermediate.[3][5]
Reprotonation: The enolate can be reprotonated from either face. Reprotonation from the original face regenerates the starting L-enantiomer, while reprotonation from the opposite face yields the D-enantiomer, leading to epimerization.[3]
Aminolysis: The N-terminus of the other peptide fragment (in this case, the L-Threonine benzyl ester) attacks the oxazolone to form the desired peptide bond. However, if epimerization has occurred at the oxazolone stage, a mixture of diastereomeric peptides will be formed.
Caption: Mechanism of epimerization via oxazolone formation.
Section 2: Troubleshooting Guide for Epimerization
This section is designed as a decision-making tool when you observe a diastereomeric impurity consistent with epimerization in your crude product analysis (e.g., by HPLC or LC-MS).
Caption: Troubleshooting workflow for epimerization.
Q&A Troubleshooting
Q: I'm using a standard DIC/DIEA protocol in DMF and seeing significant epimerization. What's the most impactful change I can make?
A: The combination of a carbodiimide (DIC) and a strong tertiary amine base (DIEA) in a polar solvent like DMF is highly conducive to epimerization. The two most impactful changes are:
Introduce an Additive: Add an equivalent of an acylating additive like 1-Hydroxybenzotriazole (HOBt) or, preferably, Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[7] These additives react with the initial O-acylisourea intermediate to form an active ester that is less prone to cyclization into the problematic oxazolone.[8]
Change the Base: Replace DIEA with a weaker, more sterically hindered base like 2,4,6-trimethylpyridine (TMP) or 2,4,6-collidine.[3][5] These bases are less efficient at abstracting the Cα-H from the oxazolone intermediate, thus suppressing the epimerization pathway.[5]
Q: Which coupling reagents are considered "low-epimerization"?
A: While no coupling reagent eliminates epimerization entirely, some are demonstrably superior for stereochemically sensitive couplings.
Phosphonium Reagents: 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is reported to cause very little epimerization and is particularly useful for sensitive amino acids.[9]
Uronium/Aminium Reagents: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is generally considered to cause less epimerization than its counterpart HBTU, especially when paired with its corresponding additive, HOAt.[9]
Carbodiimides with Additives: As mentioned, carbodiimides like DIC or EDC become much safer when used in a 1:1 ratio with an additive like HOBt or OxymaPure.[6]
Q: How do solvent and temperature fit into the equation?
A: Both are critical variables that modulate the rate of epimerization.
Temperature: The rate of epimerization increases with temperature.[10] Performing the coupling reaction at a lower temperature, such as 0°C, is a standard and effective practice to minimize this side reaction.[10]
Solvent: Polar aprotic solvents like DMF and NMP are known to accelerate epimerization compared to less polar alternatives like dichloromethane (DCM) or chloroform.[3][10] The choice of solvent is often a trade-off between suppressing epimerization and ensuring adequate solubility of the peptide fragments. If solubility permits, using a less polar solvent is advantageous.[10]
Comparative Overview of Common Coupling Conditions
Parameter
High Epimerization Risk
Low Epimerization Risk
Rationale
Coupling Reagent
DCC, DIC, or EDC (alone)
HATU, DEPBT, TDBTU, DIC/OxymaPure
Uronium/phosphonium reagents and carbodiimides with additives form intermediates less prone to oxazolone formation or subsequent racemization.[7][9]
Base
DIEA, NMM
2,4,6-Collidine, TMP
Sterically hindered bases are less effective at abstracting the acidic α-proton from the oxazolone intermediate.[3][5]
Solvent
DMF, NMP
DCM, Chloroform
Polar solvents can stabilize the charged enolate intermediate, facilitating epimerization.[3][10]
Temperature
Room Temperature or Elevated
0°C to -15°C
Lower temperatures slow the rate of the base-catalyzed deprotonation reaction.[10]
Instead of correcting a problem, it is more efficient to prevent it. The following protocols are designed to minimize epimerization when coupling an amino acid to an L-Threonine ester.
Protocol A: Low-Epimerization Coupling using HATU and TMP
This protocol is recommended for particularly sensitive sequences where minimizing epimerization is the highest priority.
Materials:
Nα-Fmoc-L-amino acid (1.1 eq)
HATU (1.05 eq)
H-L-Thr(Bzl)-OBzl · Oxalate (or other salt) (1.0 eq)
2,4,6-Trimethylpyridine (TMP) (2.0 eq)
Anhydrous DCM or DMF
Procedure:
In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve H-L-Thr(Bzl)-OBzl · Oxalate (1.0 eq) and the Nα-Fmoc-L-amino acid (1.1 eq) in anhydrous DCM (or DMF if solubility is an issue).
Cool the solution to 0°C in an ice bath.
Add TMP (2.0 eq) to the solution to neutralize the oxalate salt and act as the base for the coupling. Stir for 5 minutes.
In a separate vial, dissolve HATU (1.05 eq) in a small amount of anhydrous DCM/DMF.
Add the HATU solution dropwise to the cooled amino acid mixture.
Allow the reaction to stir at 0°C, monitoring its progress by TLC or LC-MS every 30-60 minutes.
Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding water.
Proceed with a standard aqueous workup (e.g., extraction with ethyl acetate, washing with dilute acid, bicarbonate solution, and brine) to isolate the crude product.
Causality: This protocol combines a highly efficient coupling reagent (HATU) with a sterically hindered, weak base (TMP).[5] The low temperature further disfavors the epimerization pathway. This combination ensures that the rate of aminolysis (the desired reaction) is significantly faster than the rate of epimerization.
Protocol B: Cost-Effective Low-Epimerization Coupling using DIC/OxymaPure
This protocol offers a balance of excellent stereochemical retention and lower reagent cost, making it suitable for larger-scale synthesis.
N,N'-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) (1.0 eq for salt neutralization)
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
Anhydrous DCM or DMF
Procedure:
In a round-bottom flask under an inert atmosphere, dissolve the Nα-Fmoc-L-amino acid (1.1 eq), OxymaPure (1.1 eq), and H-L-Thr(Bzl)-OBzl · Oxalate (1.0 eq) in anhydrous DCM or DMF.
Add 1.0 equivalent of DIEA or NMM to neutralize the oxalate salt.
Cool the solution to 0°C in an ice bath.
Add DIC (1.1 eq) dropwise to the cooled solution. A precipitate of diisopropylurea may form during the reaction.
Stir the reaction at 0°C, monitoring by TLC or LC-MS.
Upon completion, filter off the urea byproduct if necessary.
Proceed with a standard aqueous workup to isolate the crude peptide.
Causality: The key to this protocol is the pre-formation of the Oxyma active ester, which is much more resistant to racemization than the O-acylisourea intermediate that would form with DIC alone.[7] By using only enough base to neutralize the starting material salt, the concentration of free base available to catalyze epimerization is minimized.
Section 4: Frequently Asked Questions (FAQs)
Q1: How can I accurately detect and quantify the level of epimerization?
A: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) . You will need a suitable chiral stationary phase that can resolve the desired peptide from its diastereomer. Alternatively, standard reverse-phase HPLC can often separate diastereomers, especially for smaller peptides. Comparison of the peak areas for the two isomers allows for accurate quantification. Tandem LC-MS can also be used to identify the presence of epimerized peptides in complex mixtures.[11][12]
Q2: Is L-Threonine more susceptible to epimerization than other amino acids?
A: While not as notoriously prone to racemization as Histidine or Cysteine, Threonine can be problematic.[8] Its β-hydroxyl group does not directly participate in the common oxazolone mechanism, but sterically hindered amino acids (like Valine and Isoleucine, which share structural similarity with Threonine) are known to epimerize more readily in polar solvents.[10] The risk is significant enough to warrant careful selection of coupling conditions.
Q3: What is the purpose of using the oxalate salt form of L-Threonine benzyl ester?
A: L-Threonine benzyl ester, like most amino acid esters, has a free amine that can be unstable or oily and difficult to handle. Forming a salt with a dicarboxylic acid like oxalic acid creates a stable, crystalline, and easily weighable solid.[13] Before the coupling reaction, this salt must be neutralized with one equivalent of a non-nucleophilic base to liberate the free amine required for the peptide bond formation.
Q4: The N-terminal protecting group on my incoming amino acid is Boc instead of Fmoc. Does this change the risk of epimerization?
A: The principles of epimerization prevention remain the same regardless of the N-terminal protecting group. The key event is the activation of the carboxyl group. However, the choice of protecting group is a critical part of your overall synthesis strategy and dictates the deprotection conditions used. For instance, some bulky protecting groups like Trityl (Trt) have been shown to reduce the rate of racemization due to steric hindrance around the α-carbon.[14]
References
Wicaksono, I. A., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]
Hirano, R. (2016). Epimerization of Peptide. SlideShare. [Link]
Ciociaro, C. E., et al. (2016). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. NIH Public Access. [Link]
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
Li, P., et al. (2020). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
Collins, J. M., et al. (2017). Coupling method for peptide synthesis at elevated temperatures.
PubMed. (2023). Epimerisation in Peptide Synthesis. PubMed. [Link]
Atherton, E., & Sheppard, R. C. (1985). Peptide synthesis. Part 13. Feedback control in solid phase synthesis. Use of fluorenylmethoxycarbonyl amino acid 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl esters in a fully automated system. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Smith, R. W., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry, 86(19), 9797–9804. [Link]
Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
MDPI. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]
AmFineCom. (n.d.). O-Benzyl-L-threonine benzyl ester oxalate salt Safety Data Sheet. AmFineCom. [Link]
Smith, R. W., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. eScholarship.org. [Link]
ResearchGate. (2023). (PDF) Epimerisation in Peptide Synthesis. ResearchGate. [Link]
ResearchGate. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. [Link]
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]
ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. [Link]
A Senior Application Scientist's Guide to Synthesizing Difficult Peptide Sequences: Evaluating Classic Protection vs. Modern Mitigation Strategies
For researchers, medicinal chemists, and drug development professionals, the synthesis of peptides is a foundational technique. However, the path from sequence to purified product is often fraught with challenges, partic...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and drug development professionals, the synthesis of peptides is a foundational technique. However, the path from sequence to purified product is often fraught with challenges, particularly when dealing with "difficult sequences." These sequences, prone to on-resin aggregation, can lead to dramatically reduced yields, incomplete reactions, and purification nightmares. This guide provides an in-depth evaluation of a classic amino acid derivative, L-Threonine benzyl ester oxalate, and compares its performance with modern, specialized strategies designed to overcome the hurdles of difficult peptide synthesis. Our focus is on providing not just protocols, but the underlying chemical logic to empower you to make informed decisions for your next synthesis.
The Challenge of "Difficult" Peptide Sequences
The term "difficult sequence" refers to a peptide chain that is prone to forming strong inter- or intra-molecular interactions while still attached to the solid-phase resin.[1] This aggregation is primarily driven by the formation of secondary structures, such as β-sheets, which are stabilized by hydrogen bonds along the peptide backbone.[1] Sequences rich in hydrophobic residues (e.g., Val, Ile, Leu, Phe) or those capable of forming extensive hydrogen bond networks are particularly susceptible.[2] The consequences of on-resin aggregation are severe:
Incomplete Coupling and Deprotection: The collapsed, aggregated peptide chains become poorly solvated, hindering the access of reagents to the reactive sites. This leads to deletion sequences and truncated peptides.[3]
Low Yields and Purity: The accumulation of side products results in a complex crude product that is difficult to purify, leading to low recovery of the target peptide.[4]
Erroneous Analytical Data: Standard monitoring techniques like the Kaiser test can be unreliable in the context of an aggregated resin.
L-Threonine Benzyl Ester Oxalate: A Classic Building Block in Context
L-Threonine benzyl ester oxalate provides L-Threonine with its side-chain hydroxyl group protected by a benzyl (Bzl) ether and its C-terminus protected as a benzyl ester. The oxalate salt form enhances stability and handling. In the context of solid-phase peptide synthesis (SPPS), the relevant derivative for chain elongation is typically N-α-Fmoc-L-Threonine(O-benzyl)-OH.
The benzyl group is a classic protecting group, historically favored in Boc-based SPPS.[4][5] Its removal is typically achieved under harsh acidic conditions (e.g., HF) or through catalytic hydrogenolysis.[5] In the now more common Fmoc-based SPPS, the standard protecting group for the threonine side chain is the tert-butyl (tBu) ether, which is labile to the final trifluoroacetic acid (TFA) cleavage cocktail.[4]
While a robust and reliable protecting group for many applications, the benzyl group on threonine is not specifically designed to mitigate on-resin aggregation. In fact, the hydrophobicity of the benzyl group itself can sometimes contribute to the overall hydrophobicity of the growing peptide chain, potentially exacerbating aggregation issues in susceptible sequences. Therefore, its use in the synthesis of known difficult sequences is not a primary strategy for overcoming these challenges.
Comparative Analysis of Synthesis Strategies for Difficult Sequences
To objectively evaluate the performance of different approaches, we will consider the synthesis of a model difficult sequence, such as a poly-alanine peptide or a fragment of the amyloid-beta peptide. The following table summarizes the expected performance of standard Fmoc-SPPS using a benzyl-protected threonine derivative against specialized, modern techniques.
Synthesis Strategy
Mechanism of Action
Expected Crude Purity
Expected Overall Yield
Key Advantages
Key Disadvantages
Standard Fmoc-SPPS with Fmoc-Thr(Bzl)-OH
Standard stepwise elongation.
Low (<30%)
Very Low (<5%)
Simple, uses standard reagents.
Prone to aggregation, incomplete reactions, low yield and purity for difficult sequences. Benzyl group requires harsher cleavage conditions than tBu.
Pseudoproline Dipeptides
Introduces a temporary "kink" in the peptide backbone, disrupting β-sheet formation.[6]
High (>70%)
Moderate to High (30-60%)
Highly effective at preventing aggregation, improves solubility, compatible with automated synthesis.[7]
Requires specific dipeptide building blocks, which can be more expensive.
Backbone Protection (e.g., Hmb)
A removable protecting group on a backbone amide nitrogen prevents hydrogen bonding.
High (>80%)
High (>50%)
Very effective for severe aggregation, can be automated.
Requires additional synthesis steps for incorporating the protecting group, and specific cleavage conditions.
Microwave-Assisted SPPS (MA-SPPS)
Uses microwave energy to accelerate coupling and deprotection reactions, reducing reaction times and minimizing aggregation.[8][9]
Requires specialized microwave peptide synthesizer, potential for side reactions if not optimized.
Note: The expected purity and yield values are illustrative and can vary significantly based on the specific peptide sequence, resin, and coupling reagents used.
Experimental Design: A Head-to-Head Comparison
To provide a practical comparison, we outline the synthesis of a hypothetical difficult sequence, H-Val-Ala-Thr-Ala-Val-Gly-NH2, a sequence with aggregation-prone residues. We will compare a standard Fmoc protocol with a protocol utilizing a pseudoproline dipeptide.
Workflow for Difficult Peptide Synthesis
The following diagram illustrates a typical decision-making workflow when approaching the synthesis of a potentially difficult peptide sequence.
Caption: Decision workflow for selecting a peptide synthesis strategy.
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of H-Val-Ala-Thr-Ala-Val-Gly-NH2
This protocol represents a standard synthesis approach without special modifications for difficult sequences. For the purpose of this comparison, we will use the standard Fmoc-Thr(tBu)-OH as the benzyl-protected version is not standard for Fmoc chemistry and would require non-standard cleavage conditions. The expected poor outcome with the standard approach highlights the need for the advanced methods.
1. Resin Preparation:
Start with 100 mg of Rink Amide MBHA resin (0.5 mmol/g substitution).
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
2. Amino Acid Coupling Cycle (for each amino acid):
Fmoc Deprotection: Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh 2 mL of 20% piperidine in DMF for 15 minutes. Drain and wash the resin with DMF (5 x 2 mL).
Coupling: In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid, 3.9 equivalents of HBTU, and 6 equivalents of DIPEA in 1.5 mL of DMF. Add this solution to the resin and agitate for 2 hours.
Washing: Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and dichloromethane (DCM) (3 x 2 mL).
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, recouple.
3. Cleavage and Deprotection:
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
Prepare a cleavage cocktail of TFA/H2O/TIS (95:2.5:2.5).
Add 2 mL of the cleavage cocktail to the resin and agitate for 2 hours.
Filter the resin and collect the filtrate.
Precipitate the crude peptide by adding the filtrate to 10 mL of cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
Dry the crude peptide under vacuum.
Protocol 2: Improved Synthesis using a Pseudoproline Dipeptide
This protocol incorporates a pseudoproline dipeptide to disrupt aggregation. We will replace the Ala-Thr sequence with Fmoc-Ala-Thr(ψMe,MePro)-OH.
1. Resin Preparation:
Follow Step 1 from Protocol 1.
2. Synthesis up to Alanine:
Synthesize the peptide up to the first alanine residue following the coupling cycle in Step 2 of Protocol 1.
3. Pseudoproline Dipeptide Coupling:
Fmoc Deprotection: Deprotect the N-terminus of the resin-bound alanine as described previously.
Coupling: In a separate vial, dissolve 2 equivalents of Fmoc-Ala-Thr(ψMe,MePro)-OH, 1.95 equivalents of HATU, and 4 equivalents of DIPEA in 1.5 mL of DMF. Add this solution to the resin and agitate for 2 hours.
Washing and Monitoring: Follow the washing and monitoring steps as in Protocol 1.
4. Completion of Synthesis:
Continue the synthesis of the remaining amino acids (Val) using the standard coupling cycle.
5. Cleavage and Deprotection:
Follow Step 3 from Protocol 1. The pseudoproline oxazolidine ring is cleaved by the TFA cocktail, regenerating the native threonine residue.[6]
Expected Results and Discussion
Upon analysis of the crude products by RP-HPLC and mass spectrometry, we would anticipate the following outcomes:
Protocol 1 (Standard Synthesis): The HPLC chromatogram would likely show a complex mixture of peaks, with the desired product being a minor component. The overall yield would be very low, likely less than 10%. This is a direct consequence of on-resin aggregation leading to incomplete couplings and the accumulation of deletion sequences.
Protocol 2 (Pseudoproline Synthesis): The HPLC chromatogram is expected to show a much cleaner profile, with the major peak corresponding to the target peptide. The crude purity would be significantly higher, potentially exceeding 70%, and the overall isolated yield would be substantially improved.[7] This demonstrates the profound effect of disrupting the secondary structure formation during synthesis.
The causality is clear: by introducing a temporary proline-like "kink" with the pseudoproline dipeptide, we prevent the peptide chains from aligning and forming hydrogen-bonded aggregates.[6] This keeps the growing peptide chains well-solvated and accessible to reagents, ensuring efficient coupling and deprotection at each step.
Visualization of the SPPS Cycle
The following diagram illustrates the fundamental steps in a single cycle of Fmoc-based solid-phase peptide synthesis.
Caption: A single cycle in Fmoc-based solid-phase peptide synthesis.
Conclusion and Recommendations
While L-Threonine benzyl ester oxalate and its corresponding Fmoc-protected derivative are valuable reagents in the peptide chemist's toolbox, they are not the solution for overcoming the significant challenge of synthesizing difficult, aggregation-prone sequences. The classic benzyl protecting group strategy does not inherently possess aggregation-disrupting properties.
For researchers facing difficult syntheses, the evidence strongly supports the adoption of modern mitigation strategies:
For sequences containing Ser or Thr: The use of pseudoproline dipeptides is a highly effective and relatively straightforward method to significantly improve yield and purity.[6][7]
For sequences with severe aggregation or lacking Ser/Thr:Backbone protection with groups like Hmb, or the use of microwave-assisted SPPS , should be considered.[8]
Proactive Analysis: Always analyze your target peptide sequence for potential "difficult" regions before beginning the synthesis. This proactive approach allows for the timely implementation of an appropriate strategy, saving time, reagents, and frustration.
By understanding the chemical principles behind on-resin aggregation and the mechanisms by which these modern strategies operate, researchers can move beyond brute-force approaches and intelligently design synthesis protocols that lead to successful outcomes, even for the most challenging of peptide sequences.
References
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Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 25(5), 1144. [Link]
ResearchGate. (2025). Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). [Link]
Gongora-Benitez, M., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. The Journal of Organic Chemistry, 87(10), 6454-6463. [Link]
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Kappe, C. O., & Stadler, A. (2015). Chapter 5: Microwave-assisted Peptide Synthesis. In Microwaves in Organic and Medicinal Chemistry. The Royal Society of Chemistry. [Link]
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Houben-Weyl. (2002). Synthesis of Peptides and Peptidomimetics. Thieme.
Zarandi, M., et al. (2007). Synthesis of Abeta[1-42] and its derivatives with improved efficiency. Journal of Peptide Science, 13(4), 242-248. [Link]
Shi, Z. S., et al. (2002). The polyproline II conformation in short alanine peptides is noncooperative. Proceedings of the National Academy of Sciences, 99(14), 9190-9195. [Link]
Ferrazzano, L., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 28(45), e202200863. [Link]
Lauer, I., et al. (2013). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA, 67(12), 856-861. [Link]
Uddin, S., et al. (2020). Rapid, Refined, and Robust Method for Expression, Purification, and Characterization of Recombinant Human Amyloid beta 1-42. ACS Omega, 5(40), 25881-25890. [Link]
Jensen, K. J., et al. (2014). Solid phase peptide synthesis processes and associated systems. U.S.
Albericio, F., & Carpino, L. A. (2015). The road to the synthesis of “difficult peptides”. Chemical Society Reviews, 44(23), 8498-8515. [Link]
Öhlander, A., et al. (2024). NBP is an equally good solvent as DMF for Microwave Assisted Solid Phase Peptide Synthesis. Journal of Peptide Science. [Link]
St. Amant, A. H., et al. (2021). Removal of the Fmoc group by secondary amines for the formation of a free -NH2 in SPSS. ResearchGate. [Link]